molecular formula C17H17ClN2O4S B7167446 N-[2-(benzylsulfamoyl)ethyl]-2-(4-chlorophenyl)-2-oxoacetamide

N-[2-(benzylsulfamoyl)ethyl]-2-(4-chlorophenyl)-2-oxoacetamide

Cat. No.: B7167446
M. Wt: 380.8 g/mol
InChI Key: UFDQHBGSJMWCML-UHFFFAOYSA-N
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Description

N-[2-(benzylsulfamoyl)ethyl]-2-(4-chlorophenyl)-2-oxoacetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzylsulfamoyl group, a chlorophenyl group, and an oxoacetamide moiety.

Properties

IUPAC Name

N-[2-(benzylsulfamoyl)ethyl]-2-(4-chlorophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c18-15-8-6-14(7-9-15)16(21)17(22)19-10-11-25(23,24)20-12-13-4-2-1-3-5-13/h1-9,20H,10-12H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFDQHBGSJMWCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzylsulfamoyl)ethyl]-2-(4-chlorophenyl)-2-oxoacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzylsulfamoyl Intermediate: This step involves the reaction of benzylamine with a sulfonyl chloride to form the benzylsulfamoyl intermediate.

    Coupling with 4-Chlorophenyl Acetic Acid: The benzylsulfamoyl intermediate is then coupled with 4-chlorophenyl acetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzylsulfamoyl)ethyl]-2-(4-chlorophenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxoacetamide group to an amine or alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[2-(benzylsulfamoyl)ethyl]-2-(4-chlorophenyl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Research may explore its potential as a therapeutic agent for treating specific diseases.

    Industry: It can be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-(benzylsulfamoyl)ethyl]-2-(4-chlorophenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The benzylsulfamoyl group may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The chlorophenyl group can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(benzylsulfamoyl)ethyl]-2-phenyl-2-oxoacetamide: Similar structure but lacks the chlorine atom on the phenyl ring.

    N-[2-(benzylsulfamoyl)ethyl]-2-(4-methylphenyl)-2-oxoacetamide: Similar structure with a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

N-[2-(benzylsulfamoyl)ethyl]-2-(4-chlorophenyl)-2-oxoacetamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s binding affinity to specific targets, making it a valuable compound for research and development.

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